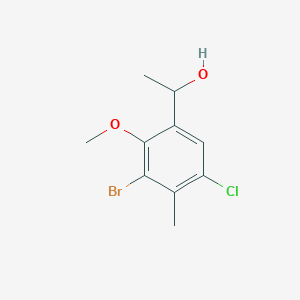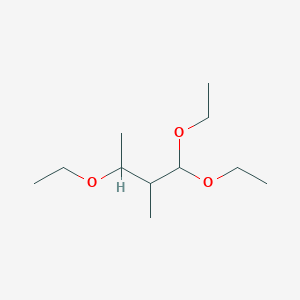![molecular formula C24H14N4S2 B8521934 2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8521934.png)
2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole
概要
説明
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with benzo[d]thiazole groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the initial formation of benzo[d]thiazole derivatives through the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . These intermediates are then coupled with 3,3’-bipyridine under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
類似化合物との比較
Benzo[d]thiazole: A simpler structure with similar biological activities.
3,3’-Bipyridine: The core structure without the benzo[d]thiazole substitution, used in coordination chemistry.
2-(Benzo[d]thiazol-2-yl)pyridine: A related compound with one benzo[d]thiazole group, showing similar but less potent activities.
Uniqueness: 6,6’-Di(benzo[d]thiazol-2-yl)-3,3’-bipyridine stands out due to its dual benzo[d]thiazole groups, which enhance its binding affinity and specificity for biological targets, making it more effective in its applications compared to its simpler analogs .
特性
分子式 |
C24H14N4S2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H14N4S2/c1-3-7-21-17(5-1)27-23(29-21)19-11-9-15(13-25-19)16-10-12-20(26-14-16)24-28-18-6-2-4-8-22(18)30-24/h1-14H |
InChIキー |
SHBNQVFRAGXTRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=C(C=C3)C4=CN=C(C=C4)C5=NC6=CC=CC=C6S5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
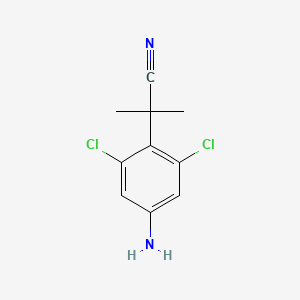
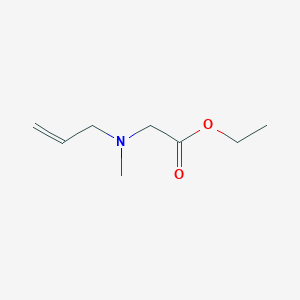
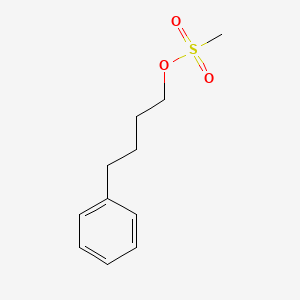
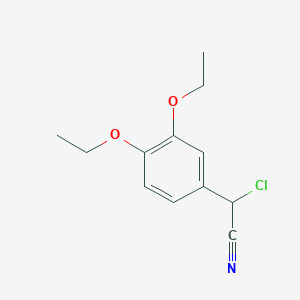
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxopentanoate](/img/structure/B8521894.png)
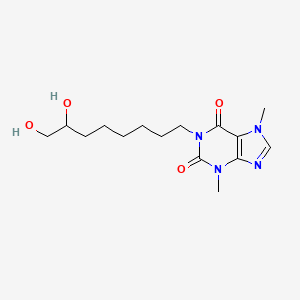
![2-[4-(2-Methyl-thiazol-4-yl)-phenoxy]-ethylamine](/img/structure/B8521916.png)
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B8521920.png)
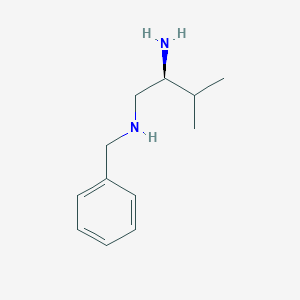
![N-[2-[(4-Methyl-2-pyridyl)amino]ethyl]methanesulfonamide](/img/structure/B8521944.png)
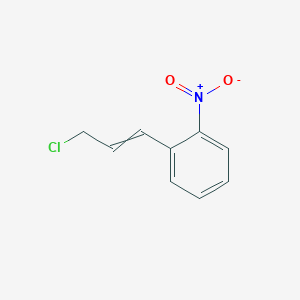
![6-Bromo-N-methoxy-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8521960.png)
